molecular formula C6H5N3O2 B8420548 4-Azido-6-methyl-2H-pyran-2-one

4-Azido-6-methyl-2H-pyran-2-one

Cat. No.: B8420548
M. Wt: 151.12 g/mol
InChI Key: LEWYVSQLKLJMGF-UHFFFAOYSA-N
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Description

4-Azido-6-methyl-2H-pyran-2-one (CAS: 132559-92-3) is a nitrogen-rich heterocyclic compound derived from the 2H-pyran-2-one scaffold. The 2H-pyran-2-one core is a six-membered lactone ring with one oxygen atom and a conjugated double bond system, enabling diverse reactivity in organic synthesis . The substitution of an azide (-N₃) group at the 4-position and a methyl group at the 6-position distinguishes this compound from simpler pyranones. The methyl group enhances lipophilicity, influencing solubility and pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Azido-6-methyl-2H-pyran-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyran-2-one derivatives typically involves multicomponent reactions or functional group modifications. For example, 4-hydroxy-6-methyl-2H-pyran-2-one is synthesized via acid-catalyzed cyclization of dehydroacetic acid in 86% yield under controlled heating (130°C, H₂SO₄) . For the azido derivative, a substitution reaction could replace hydroxyl or other leaving groups with an azide moiety. Key factors include temperature control (to avoid azide decomposition) and stoichiometric excess of NaN₃ in polar aprotic solvents like DMF. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the azide product .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry and azide incorporation. For pyran-2-ones, characteristic carbonyl signals appear at δ 160–170 ppm in ¹³C NMR .
  • IR Spectroscopy : The azide group exhibits a strong absorption band near 2100–2200 cm⁻¹ .
  • X-ray Crystallography : Resolve crystal structure ambiguities (e.g., substituent orientation) using monoclinic systems (space group P2₁/c) with unit cell parameters optimized for pyran-2-one derivatives .

Q. How should researchers assess the thermal and photolytic stability of 4-azido derivatives?

  • Methodological Answer :

  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Azides are prone to exothermic decomposition; use inert atmospheres (N₂/Ar) during heating .
  • Photolytic Stability : Expose samples to UV light (254–365 nm) in quartz cells and monitor degradation via HPLC. Use light-protected storage (amber vials, −20°C) for long-term stability .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathways for introducing the azide group into pyran-2-one scaffolds?

  • Methodological Answer :

  • DFT Calculations : Model transition states and activation energies for substitution reactions using Gaussian or ORCA software. Focus on nucleophilic attack by N₃⁻ on electrophilic carbons adjacent to electron-withdrawing groups (e.g., carbonyl).
  • Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) using COSMO-RS to predict reaction rates and regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for azido-pyran-2-one derivatives?

  • Methodological Answer :

  • Comparative Assays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity) with controls (e.g., ciprofloxacin for bacteria).
  • Structure-Activity Relationships (SAR) : Correlate substituent positions (e.g., azide at C4 vs. methyl at C6) with bioactivity using multivariate regression analysis .

Q. How can advanced spectroscopic techniques elucidate reaction mechanisms involving 4-azido-pyran-2-ones?

  • Methodological Answer :

  • In Situ FTIR : Monitor azide consumption and intermediate formation during reactions (e.g., Huisgen cycloaddition).
  • ESR Spectroscopy : Detect radical intermediates in photolytic or thermal decomposition pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and functional properties of 4-azido-6-methyl-2H-pyran-2-one are best understood through comparison with analogs in the 2H-pyran-2-one family and related heterocycles. Key differences in substituents, synthesis, and applications are summarized below.

Substituent-Driven Reactivity and Stability

Compound Substituents (Position) Key Properties Applications/Reactivity
This compound -N₃ (C4), -CH₃ (C6) Thermally sensitive; azide enables click chemistry. Moderate stability due to electron-withdrawing -N₃. Bioconjugation, drug discovery (e.g., triazole derivatives) .
4-Hydroxy-6-methyl-2H-pyran-2-one -OH (C4), -CH₃ (C6) Higher thermal stability; hydroxyl group participates in hydrogen bonding. Mp: 186.5–187.7°C. Precursor for metal coordination complexes, aldose reductase inhibitors .
Dehydroacetic acid -OH (C4), -CH₃ (C6) Natural lactone; acidity (pKa ~5.5) due to enol tautomerism. Mp: 109–111°C. Antimicrobial agent, food preservative .
4H-Pyrido[1,2-a]pyrimidin-4-ones Varied (e.g., -OCH₃, piperazinyl) Rigid bicyclic structure; substituents modulate bioactivity. Mp: 150–250°C (varies). Kinase inhibitors, antimicrobials (e.g., compounds with piperazine substituents) .

Properties

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

4-azido-6-methylpyran-2-one

InChI

InChI=1S/C6H5N3O2/c1-4-2-5(8-9-7)3-6(10)11-4/h2-3H,1H3

InChI Key

LEWYVSQLKLJMGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)N=[N+]=[N-]

Origin of Product

United States

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